
A Comparative Guide to the Reactivity of
Triphenylcarbinol and Triphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of triphenylcarbinol
and triphenylmethane. The significant difference in their reactivity profiles, stemming from the

substitution at the central carbon atom—a hydroxyl group versus a hydrogen atom—makes

them suitable for distinct synthetic applications. This document outlines these differences with

supporting data and detailed experimental protocols.

Core Structural and Reactivity Overview
Triphenylcarbinol ((C₆H₅)₃COH) and triphenylmethane ((C₆H₅)₃CH) share a common

triphenylmethyl (trityl) framework. However, the functional group attached to the central sp³-

hybridized carbon dictates their chemical behavior.

Triphenylcarbinol is a tertiary alcohol. Its reactivity is dominated by the C-O bond. In the

presence of strong acids, it readily loses a water molecule to form the highly stable

triphenylmethyl (trityl) carbocation.[1] This propensity makes it an excellent substrate for Sₙ1

(unimolecular nucleophilic substitution) reactions.

Triphenylmethane, a hydrocarbon, is characterized by a relatively weak C-H bond at the

central carbon.[2] This weakness facilitates reactions involving the cleavage of this bond,

such as free radical reactions and deprotonation to form the trityl anion.
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The following table summarizes key quantitative data that informs the reactivity of these two

compounds.

Property Triphenylcarbinol Triphenylmethane Significance

pKa (Acidity)
~16-19 (as a typical

alcohol)[1]

~33 (for the methine

proton)[2]

Triphenylmethane is

significantly more

acidic than typical

hydrocarbons due to

the resonance

stabilization of its

conjugate base.[2][3]

Bond Dissociation

Energy

C-O bond is readily

cleaved in acidic

media.

C-H Bond: ~81

kcal/mol[2]

The C-H bond in

triphenylmethane is

weaker than in many

other hydrocarbons,

facilitating homolytic

cleavage to form a

stable radical.[2]

Key Reactive

Intermediate

Triphenylmethyl

(Trityl) Cation

((C₆H₅)₃C⁺)[1]

Triphenylmethyl

(Trityl) Radical

((C₆H₅)₃C•) or Anion

((C₆H₅)₃C⁻)[2]

The stability of these

intermediates, due to

extensive resonance

delocalization across

the three phenyl rings,

drives the reactivity.[4]

[5]

Comparative Reactivity
Nucleophilic Substitution (Sₙ1) Reactions
Triphenylcarbinol excels as a substrate for Sₙ1 reactions. The reaction proceeds via the

formation of a resonance-stabilized tertiary carbocation, the triphenylmethyl cation. The rate of

an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate.[6][7][8]
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Triphenylmethane does not undergo nucleophilic substitution at the central carbon under

normal conditions as a hydride ion (H⁻) is a very poor leaving group.

Acidity and Deprotonation
Triphenylmethane possesses a surprisingly acidic methine proton (pKa ≈ 33) for a

hydrocarbon.[2] This is because the resulting conjugate base, the triphenylmethyl anion, is

stabilized by the delocalization of the negative charge over the three phenyl rings.[2] However,

steric hindrance can prevent all three rings from being coplanar simultaneously, which is why

diphenylmethane is slightly more acidic.[2]

Triphenylcarbinol, being a typical alcohol, has a pKa in the range of 16-19.[1] The conjugate

base (alkoxide) is not resonance-stabilized.

Oxidation Reactions
Triphenylmethane can be oxidized to form triphenylcarbinol. This reaction involves the

cleavage of the C-H bond. For instance, oxidation with chromic acid yields triphenylcarbinol.
[1][9]

Triphenylcarbinol is generally resistant to further oxidation under standard conditions because

it is a tertiary alcohol and lacks a hydrogen atom on the carbinol carbon.

Free Radical Reactions
The weak C-H bond in triphenylmethane allows for easy homolytic cleavage to form the

triphenylmethyl (trityl) radical. This radical is remarkably stable and was the first organic free

radical to be described.[10] Its stability is attributed to the extensive delocalization of the

unpaired electron across the phenyl rings.[4]

Triphenylcarbinol does not readily form radicals at the central carbon.

Key Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reactivity pathways for both compounds.
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Step 2: Nucleophilic Attack (Fast)
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Caption: Sₙ1 reaction mechanism of triphenylcarbinol.
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Click to download full resolution via product page

Caption: Deprotonation of triphenylmethane to form a resonance-stabilized anion.
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Caption: Oxidation of triphenylmethane to triphenylcarbinol.

Experimental Protocols
Experiment 1: Sₙ1 Synthesis of Triphenylmethyl
Chloride from Triphenylcarbinol
Objective: To demonstrate the facile Sₙ1 reactivity of triphenylcarbinol.

Methodology:

Dissolution: Dissolve 2.6 g (0.01 mol) of triphenylcarbinol in 20 mL of a suitable solvent like

diethyl ether or toluene in a 50 mL round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: Cool the solution in an ice bath. Slowly add 1.1 mL (0.015 mol) of acetyl

chloride dropwise to the stirred solution.[1] The reaction of triphenylcarbinol with acetyl

chloride yields triphenylmethyl chloride, not the expected ester, highlighting the stability of

the trityl cation intermediate.[1]

Reaction: Allow the mixture to stir at room temperature for 30 minutes. A precipitate of

triphenylmethyl chloride may form.

Work-up: Cool the mixture again in an ice bath and collect the solid product by vacuum

filtration.
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Purification: Wash the crystals with cold petroleum ether to remove any unreacted starting

material and acetic acid byproduct.

Analysis: Dry the product and determine its melting point (expected: ~112 °C) and yield.

Confirm the structure using ¹H NMR spectroscopy.

Experiment 2: Oxidation of Triphenylmethane to
Triphenylcarbinol
Objective: To illustrate the reactivity of the C-H bond in triphenylmethane.

Methodology:

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.44 g (0.01 mol) of

triphenylmethane in 30 mL of glacial acetic acid.[11]

Oxidant Preparation: In a separate beaker, prepare a solution of chromic acid by carefully

dissolving 1.0 g (0.01 mol) of chromium trioxide (CrO₃) in a minimal amount of water and

then diluting with 10 mL of glacial acetic acid.

Oxidation: Slowly add the chromic acid solution to the stirred triphenylmethane solution. The

color will change as the Cr(VI) is reduced.

Heating: Gently heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to

completion.[11]

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

The crude triphenylcarbinol will precipitate.

Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from

ethanol or a similar solvent.

Analysis: Dry the purified crystals and determine the melting point (expected: ~164 °C), yield,

and confirm the structure by IR spectroscopy (observing the appearance of a broad O-H

stretch).
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The reactivity of triphenylcarbinol and triphenylmethane is fundamentally different, governed

by the functional group at the central carbon. Triphenylcarbinol is an ideal precursor for

generating the stable triphenylmethyl cation, making it highly reactive in Sₙ1 reactions. In

contrast, triphenylmethane's chemistry is centered around its relatively weak C-H bond, which

allows for deprotonation to form a stable anion or homolytic cleavage to produce the persistent

triphenylmethyl radical. This comparative analysis provides a framework for selecting the

appropriate substrate for various synthetic strategies in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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